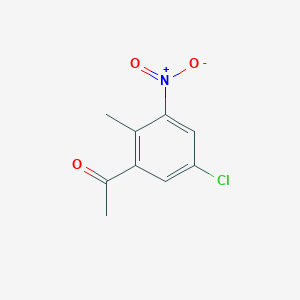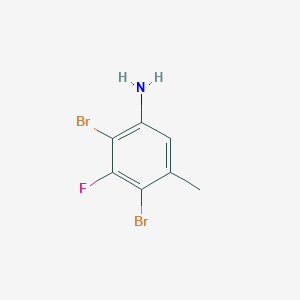
2,4-Dibromo-3-fluoro-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3-fluoro-5-methylaniline: is an aromatic amine compound characterized by the presence of bromine, fluorine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-fluoro-5-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 3-fluoro-5-methylaniline followed by further bromination to introduce the second bromine atom at the desired position. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions to achieve selective bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-fluoro-5-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 2,4-Dibromo-3-fluoro-5-methylaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of materials with specific characteristics for industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluoro-5-methylaniline depends on its specific application. In biological systems, its effects may be mediated through interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes.
Comparison with Similar Compounds
- 2,4-Dibromo-3-fluoroaniline
- 2,4-Dibromo-5-methylaniline
- 3,5-Dibromo-4-methylaniline
Comparison: 2,4-Dibromo-3-fluoro-5-methylaniline is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring. This specific arrangement of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C7H6Br2FN |
|---|---|
Molecular Weight |
282.94 g/mol |
IUPAC Name |
2,4-dibromo-3-fluoro-5-methylaniline |
InChI |
InChI=1S/C7H6Br2FN/c1-3-2-4(11)6(9)7(10)5(3)8/h2H,11H2,1H3 |
InChI Key |
YCXJQAUUGRQQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


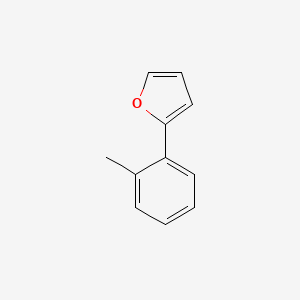
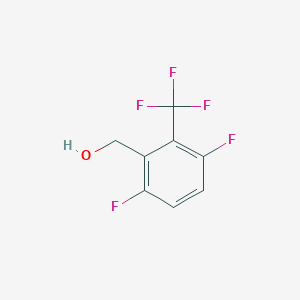
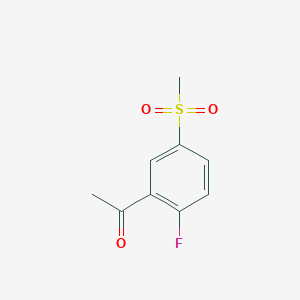
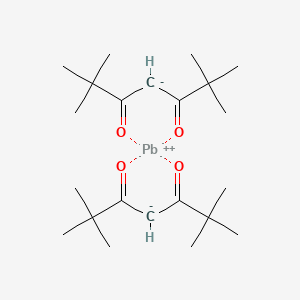
![5-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15204866.png)
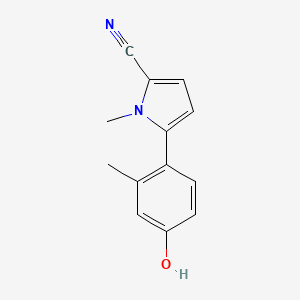
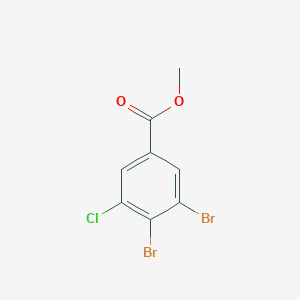
![(6-Bromo-7-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B15204886.png)
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15204892.png)
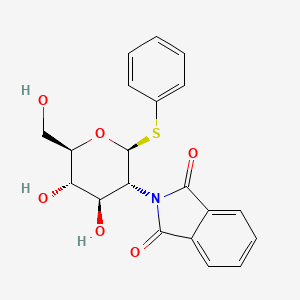
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B15204915.png)
